molecular formula C9H6F2N2O B2644251 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol CAS No. 663179-74-6

2,4-difluoro-6-(1H-pyrazol-5-yl)phenol

Cat. No.: B2644251
CAS No.: 663179-74-6
M. Wt: 196.157
InChI Key: JUXBDWQXPZSIML-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H6F2N2O It is characterized by the presence of two fluorine atoms, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol typically involves the reaction of 2,4-difluorophenol with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the fluorinated phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4-Difluoro-6-(1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-6-(1-methyl-1H-pyrazol-5-yl)phenol: Similar structure with a methyl group on the pyrazole ring.

    2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol: Chlorine atoms instead of fluorine atoms.

    2,4-Difluoro-6-(1H-pyrazol-3-yl)phenol: Different position of the pyrazole ring attachment.

Uniqueness

2,4-Difluoro-6-(1H-pyrazol-5-yl)phenol is unique due to the specific positioning of the fluorine atoms and the pyrazole ring. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2,4-Difluoro-6-(1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F2N2O. Its structure includes a phenolic group substituted with a pyrazole ring and fluorine atoms, which may influence its biological interactions.

Pharmacological Activities

Research indicates that compounds containing pyrazole moieties exhibit a broad spectrum of biological activities:

  • Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds derived from pyrazoles have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
  • Antimicrobial : Several studies have reported potent antimicrobial activity against various bacterial strains. For example, certain pyrazole derivatives demonstrated effective inhibition of E. coli and S. aureus .
  • Anticancer : Pyrazole derivatives are being investigated for their potential as anticancer agents. Some compounds have shown efficacy in inhibiting the proliferation of prostate cancer cell lines through androgen receptor antagonism .

The mechanisms through which this compound exerts its biological effects typically involve:

  • COX Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Androgen Receptor Modulation : As a potential tissue-selective androgen receptor modulator (SARM), it may selectively inhibit or activate androgen receptors depending on the cellular context .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated various pyrazole derivatives for their anti-inflammatory activity using an edema model. The results indicated that certain derivatives exhibited up to 93% inhibition of edema compared to standard treatments like celecoxib .
  • Antimicrobial Efficacy : In another investigation, a series of pyrazole compounds were synthesized and tested against multiple bacterial strains. One derivative showed significant activity against Klebsiella pneumoniae, outperforming standard antibiotics .
  • Anticancer Potential : Research into the anticancer properties of pyrazole derivatives highlighted their ability to inhibit the growth of prostate cancer cells through modulation of androgen receptors. This suggests potential therapeutic applications in AR-dependent cancers .

Data Table: Summary of Biological Activities

Biological ActivityCompound TestedEfficacy (%)Reference
Anti-inflammatoryPyrazole Derivative A93%
AntimicrobialPyrazole Derivative B85% against E. coli
AnticancerPyrazole Derivative CIC50 = 12 µM (prostate cancer)

Properties

IUPAC Name

2,4-difluoro-6-(1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXBDWQXPZSIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=C(C(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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